molecular formula C19H14ClN3O2 B12614958 3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile CAS No. 922189-29-5

3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile

Cat. No.: B12614958
CAS No.: 922189-29-5
M. Wt: 351.8 g/mol
InChI Key: XBWXZNMOSDEUQG-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile is a quinazoline-derived compound featuring a benzonitrile moiety linked via an ethenyl group to a substituted quinazoline core. The chloro and methoxy substituents on the quinazoline ring may enhance binding affinity to biological targets, while the benzonitrile group contributes to electronic and steric properties influencing solubility and reactivity. Comparisons below are drawn from structurally related analogs in the provided literature.

Properties

CAS No.

922189-29-5

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

3-[2-(4-chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile

InChI

InChI=1S/C19H14ClN3O2/c1-24-16-9-14-15(10-17(16)25-2)22-18(23-19(14)20)7-6-12-4-3-5-13(8-12)11-21/h3-10H,1-2H3

InChI Key

XBWXZNMOSDEUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)C#N)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the quinazoline derivative with benzonitrile under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolines .

Scientific Research Applications

3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • The triazole-containing analogs (1c, 1h, 1k) demonstrate potent cytotoxic activity, with 1h showing superior activity against T47D cells (IC₅₀ = 14.3 μg/ml).
  • Substitutions on the phenyl ring (e.g., Cl, OMe, NMe₂) significantly modulate activity. For instance, electron-withdrawing groups (Cl in 1c ) enhance activity in MDA-MB-231 cells, while electron-donating groups (OMe in 1h ) favor T47D inhibition.
  • Quinazoline derivatives often target kinase or aromatase enzymes, whereas triazole analogs may interact with steroidogenic pathways.

Functional Analogues in Material Science

Benzonitrile derivatives are also explored in optoelectronics. For example, 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives are used in OLEDs as thermally activated delayed fluorescence (TADF) materials. While structurally distinct from the target compound, these molecules highlight the versatility of benzonitrile moieties in tuning electronic properties for light-emitting applications.

Biological Activity

3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for various pharmacological activities. The structural formula is represented as follows:

  • Molecular Formula : C19H17ClN2O2
  • Molecular Weight : 348.81 g/mol
  • CAS Number : 787115

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cells. Quinazoline derivatives often exhibit their effects through modulation of kinase pathways, particularly those involved in cancer proliferation and angiogenesis.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound likely inhibits specific kinases that are crucial for tumor growth and metastasis.
  • Antiproliferative Effects : Studies indicate that similar quinazoline derivatives exhibit significant antiproliferative activities against various cancer cell lines.

Biological Activity Data

The following table summarizes the biological activity data of this compound based on available studies:

Activity TypeTarget Cell LineIC50 (µM)Reference
AntiproliferativeHepG2 (liver cancer)4.24
Anti-angiogenicEA.hy926 (endothelial)5.85
Kinase InhibitionVEGFR2-

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that derivatives similar to this compound exhibited sub-micromolar proliferation inhibitory activity against HepG2 cells, suggesting potent anticancer properties .
  • Anti-Angiogenic Properties : In vitro assessments showed that the compound significantly inhibited endothelial cell proliferation and migration, key processes in angiogenesis, making it a candidate for further investigation in cancer therapies .
  • Selectivity and Safety : The selectivity of the compound towards cancer cells over normal cells was evaluated, indicating a favorable therapeutic index which is crucial for minimizing side effects during treatment .

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